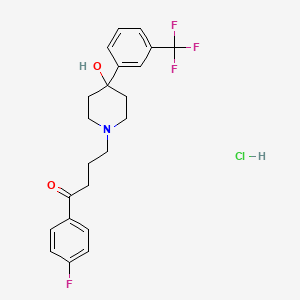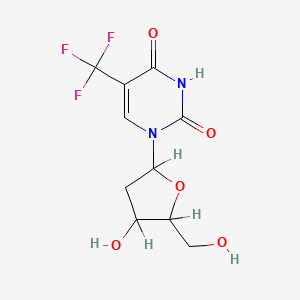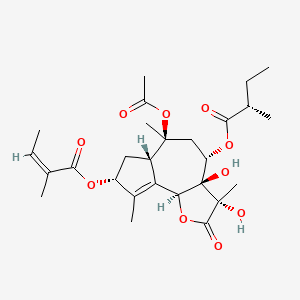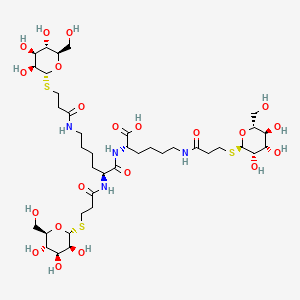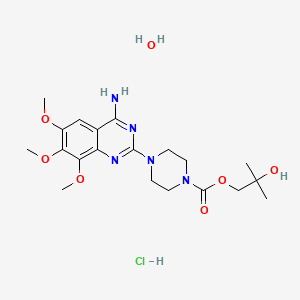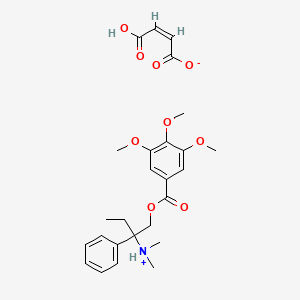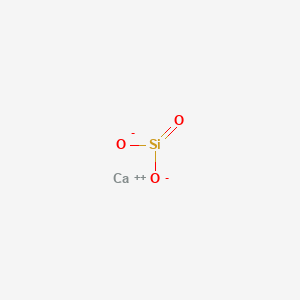
Calcium metasilicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium metasilicate, also known as Wollastonite, is a naturally occurring mineral with a needle-like particle shape . It is usually white and can withstand temperatures up to 1540°C . It is one of a group of compounds that can be produced by reacting calcium oxide and silica in various ratios . It is also referred to by the shortened trade name Cal-Sil or Calsil .
Synthesis Analysis
This compound can be synthesized from easily obtainable calcium sources (calcium oxide, calcium hydroxide) and nanosilica . Under alkaline conditions, metasilicate is produced by the hydrolysis of metasilicate minerals .Molecular Structure Analysis
This compound has a chemical formula of CaO3Si . The structure of this compound undergoes transformations to denser structures under certain conditions . The deformations that lead to these transformations allow a volume increase of the bigger polyhedra, which might ease cation substitution in the structural sites of these phases .Chemical Reactions Analysis
This compound undergoes various reactions under different conditions. For instance, in the course of melting, the [Si 3 O 9 ] metasilicate rings, which form the structural basis of the a phase, transform mainly into [SiO 3 ] ¥ anions .Physical And Chemical Properties Analysis
This compound is a solid substance . It has unique physical and chemical properties that make it suitable for various applications. For instance, it is used in plastics, paint, ceramics, paper, resins, and in construction as a substitution for asbestos due to its chemical stability, thermal resistivity, needle-like shape, and brightness .Wissenschaftliche Forschungsanwendungen
Structural and Medium-Range Order in Glass
Calcium metasilicate (CaSiO3) glass's structural properties and medium-range order have been extensively studied. Molecular dynamics simulations, based on the Born–Mayer–Huggins potential, have shown how the experimental Ca–Ca partial structure factor can qualitatively reproduce the existence of Ca medium-range order in the glass. This research provides insights into the overall structure of the system, highlighting the formation of clusters of CaO6 octahedra in glass and the effect of Ca ions on the connectivity between SiO4 tetrahedral units (Abramo, Caccamo, & Pizzimenti, 1992).
Photocatalytic Properties for Environmental Applications
This compound-supported Ag–AgX/TiO2 composites have been fabricated for photocatalytic applications. These composites demonstrate high activity under visible light for the degradation of various organic pollutants. This innovation offers profound potential applications in addressing environmental pollution, showcasing this compound's role in enhancing photocatalytic efficiency (Liang et al., 2015).
Enhancing Agricultural Productivity and Quality
Research on the application of silicon and calcium compounds, including sodium metasilicate and calcium chloride, has shown significant effects on vineyard productivity and the phytochemical characteristics of Sauvignon Blanc grapes and wines. This study suggests that these compounds can serve as alternative fertilizing strategies, potentially increasing plant yield without compromising the fruit's phytochemical properties, thus benefiting both agriculture and wine production (Gomes et al., 2019).
Advancements in Wearable Health Monitoring
A wearable electrochemical device for the simultaneous monitoring of ionized calcium and pH in body fluids has been developed, utilizing this compound in its design. This innovative approach enables real-time, noninvasive analysis, which can be crucial for diagnosing diseases related to calcium and pH imbalances, such as kidney stones and hyperparathyroidism (Nyein et al., 2016).
Mineral Processing Wastewater Treatment
The use of waste by-products in chemical precipitation to remove silicate from mineral processing wastewater showcases an environmentally friendly application of this compound. This process not only treats wastewater effectively but also utilizes waste materials, contributing to sustainable industrial practices (Kang et al., 2017).
Wirkmechanismus
Target of Action
Calcium metasilicate, also known as wollastonite, primarily targets the formation of glass and ceramics . It plays a significant role in the crystallization of glasses and melts of approximately metasilicate composition .
Mode of Action
The mode of action of this compound involves a transformation process during melting. The [Si3O9] metasilicate rings, which form the structural basis of the α phase, transform mainly into [SiO3]∞ anions . This transformation is crucial for the crystallization/vitrification behavior of the CaO·SiO2 melt .
Biochemical Pathways
It is involved in signal transduction pathways and is essential for muscular contractions, bone health, and signaling cascades . .
Pharmacokinetics
It’s known that the bioavailability of calcium from different calcium salts can vary . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound would likely depend on various factors, including its formulation and the physiological condition of the individual.
Result of Action
The primary result of the action of this compound is the formation of specific crystal structures during the crystallization of glasses and melts . The morphology of the crystals is controlled by the ease with which the anionic groups present in the amorphous phase can be incorporated into the growing crystals .
Action Environment
The action of this compound is influenced by environmental conditions such as temperature. For instance, the β → α phase transition, melting, crystallization, and vitrification of this compound were studied by high-temperature Raman scattering spectroscopy . The crystallization took place by a dendritic or spherulitic mechanism, according to which of the crystal polymorphs is stable under the prevailing conditions .
Safety and Hazards
Zukünftige Richtungen
Research on calcium metasilicate is ongoing, with studies focusing on its potential applications in various fields. For instance, there is interest in its use in the field of bone tissue engineering . Additionally, its structural evolution at Earth’s mantle pressures is being studied, which could provide insights into geological processes .
Eigenschaften
| { "Design of the Synthesis Pathway": "Calcium metasilicate can be synthesized by reacting calcium oxide with silicon dioxide in a high-temperature furnace.", "Starting Materials": ["Calcium oxide", "Silicon dioxide"], "Reaction": [ "Mix calcium oxide and silicon dioxide in a 1:1 molar ratio", "Place the mixture in a high-temperature furnace", "Heat the mixture to a temperature of 1200-1400°C for several hours", "Cool the resulting product to room temperature", "Grind the product into a fine powder" ] } | |
| 13983-17-0 | |
Molekularformel |
CaH2O3Si |
Molekulargewicht |
118.18 g/mol |
IUPAC-Name |
calcium;dioxido(oxo)silane |
InChI |
InChI=1S/Ca.H2O3Si/c;1-4(2)3/h;1-2H |
InChI-Schlüssel |
KWTIQDAGAGWELM-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[Ca+2] |
Kanonische SMILES |
O[Si](=O)O.[Ca] |
Aussehen |
Solid powder |
Color/Form |
White to brown, red, gray, yellow solid; vitreous to pearly luster White monoclinistic crystals |
Dichte |
2.1 at 77 °F (NTP, 1992) CaSiO3 species: 2.92 |
melting_point |
2804 °F (NIOSH, 2016) |
| 10101-39-0 13983-17-0 1344-95-2 |
|
Physikalische Beschreibung |
Wollastonite appears as white or slightly cream-colored powder. pH (aqueous slurry) 8.0 to 10.0. (NTP, 1992) DryPowder; PelletsLargeCrystals, OtherSolid DryPowde |
Piktogramme |
Irritant; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
1344-95-2 (Parent) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
less than 1 mg/mL at 70° F (NTP, 1992) Practically insol in wate |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ca2SiO4 calcium silicate calcium silicate (CaSiO3) calcium silicate, CaH2SiO3 (1:1) salt mesoporous amorphous calcium silicate mineral wool pseudowollastonite Wollastonite xonotlite |
Dampfdruck |
0 mm Hg (approx) (NIOSH, 2016) |
Herkunft des Produkts |
United States |
Q1: What is the chemical formula and molecular weight of calcium metasilicate?
A1: this compound has the chemical formula CaSiO3 and a molecular weight of 116.16 g/mol.
Q2: What are the different polymorphs of this compound, and how do their properties differ?
A2: this compound exists in three main polymorphs: α-CaSiO3 (pseudowollastonite), β-CaSiO3 (wollastonite), and γ-CaSiO3 (parawollastonite). These polymorphs exhibit distinct crystal structures, impacting their physical and chemical properties. For instance, β-CaSiO3 is known for its acicular crystal habit, making it suitable for reinforcing composites . The morphology of these polymorphs can be influenced by factors such as cooling rate during synthesis .
Q3: How does the particle size of this compound affect its properties and applications?
A3: The particle size of this compound significantly influences its reactivity and surface area. Finer particles provide a larger surface area, potentially enhancing their performance in applications like adsorption and catalysis .
Q4: How is this compound used in the production of ceramics and construction materials?
A4: this compound, particularly wollastonite, is a valuable additive in ceramics and construction materials. It offers advantages such as low thermal expansion, high mechanical strength, and improved dimensional stability . These properties make it suitable for applications like tile manufacturing and the production of high-performance concrete .
Q5: Can this compound enhance the flame retardancy of polymers?
A5: Yes, research demonstrates that incorporating wollastonite into polymers like polypropylene can significantly enhance their flame retardancy . Wollastonite contributes to the formation of a robust char layer during combustion, acting as a barrier against heat and oxygen, thereby improving the material's fire resistance.
Q6: How is this compound utilized in environmental remediation, particularly for phosphorus removal?
A6: this compound, particularly wollastonite tailings, shows potential for removing phosphorus from agricultural runoff in constructed wetlands . The adsorption capacity of wollastonite for phosphorus makes it a promising candidate for mitigating phosphorus pollution in aquatic ecosystems.
Q7: What are the common methods for synthesizing this compound?
A7: this compound can be synthesized through various methods, including solid-state reactions between calcium oxide (CaO) and silicon dioxide (SiO2) at high temperatures , sol-gel techniques, and hydrothermal synthesis routes. The choice of method can influence the resulting polymorph, particle size, and purity of the final product.
Q8: How does the addition of dopants or modifiers impact the properties of this compound?
A8: Incorporating dopants like manganese and lead into this compound can significantly alter its luminescent properties, making it suitable for applications in phosphors and lighting devices .
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





